BenchChemオンラインストアへようこそ!

Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate

Proteasome inhibition Kinase inhibition Scaffold selectivity

Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate (CAS 2413868-59-2) is a Boc-protected heterocyclic building block belonging to the furo[3,4-c]pyridine family. It bears a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol.

Molecular Formula C12H17NO4
Molecular Weight 239.271
CAS No. 2413868-59-2
Cat. No. B2396173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate
CAS2413868-59-2
Molecular FormulaC12H17NO4
Molecular Weight239.271
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)COC2=O
InChIInChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h4-7H2,1-3H3
InChIKeyAPNITDFHMCUGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate (CAS 2413868-59-2): Procurement-Grade Identity, Physicochemical Profile, and Scaffold Classification


Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate (CAS 2413868-59-2) is a Boc-protected heterocyclic building block belonging to the furo[3,4-c]pyridine family. It bears a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol [1]. The compound features a fused furopyridine core annulated at the [3,4-c] position, a 1-oxo (lactone) substituent, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, yielding a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 55.8 Ų [1]. It is supplied as a research-grade intermediate (typically ≥95% purity) by specialist vendors including Enamine (catalog EN300-26621475), Aaron Chemicals (AR0289LJ), and 1PlusChem [2].

Why Generic Substitution Fails for Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate: Regioisomeric and Oxidation-State Differentiation


In-class furopyridine building blocks cannot be simply interchanged because the [3,4-c] ring fusion topology confers fundamentally different electronic properties and biological target profiles compared to regioisomeric [3,2-c] or [2,3-c] scaffolds. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate that furo[3,4-c]pyridine possesses a distinct frontier molecular orbital (FMO) arrangement relative to its regioisomers, with the largest calculated dipole moment among the series belonging to furo[2,3-c]pyridine while furo[3,4-c]pyridine exhibits intermediate polarity [1]. Critically, the furo[3,4-c]pyridine-3-one scaffold has been pharmacologically validated for site-specific inhibition of the constitutive proteasome PA catalytic site (IC50 values of 2–5 μM for optimized cerpegin derivatives), without affecting the immunoproteasome or off-target proteases calpain I and cathepsin B [2][3]. In contrast, the regioisomeric furo[3,2-c]pyridine scaffold is predominantly exploited as a kinase inhibitor pharmacophore, with representative compounds achieving nanomolar potency against MNK1/2 (IC50 = 1.2/1.3 nM), cMET, and RON kinases [4]. These divergent target profiles mean that substituting a [3,4-c] scaffold with a [3,2-c] analog would redirect a medicinal chemistry program from proteasome biology to kinase biology—a fundamental change in mechanism. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate: Head-to-Head and Cross-Study Comparator Data


Scaffold Target Selectivity: Furo[3,4-c]pyridine (Proteasome PA Site) vs. Furo[3,2-c]pyridine (Kinase) Pharmacological Divergence

The furo[3,4-c]pyridine scaffold, of which the target compound is a protected 1-oxo-tetrahydro derivative, has been validated in multiple peer-reviewed studies for site-specific inhibition of the PA (post-acidic) catalytic site of the mammalian 20S constitutive proteasome. In the most comprehensive SAR study (Hovhannisyan et al., 2013), 32 cerpegin-derived furo[3,4-c]pyridine-3,4-diones were tested: 16 compounds specifically inhibited the PA activity in the micromolar range, with 14 compounds exhibiting IC50 values around 5 μM and 2 optimized compounds achieving IC50 values closer to 2 μM. Crucially, neither calpain I nor cathepsin B (off-target proteases) were inhibited, demonstrating site-specificity [1]. A follow-up study (Hovhannisyan et al., 2014) extended SAR to C(4)- and C(1)-derivatives, confirming that furo[3,4-c]pyridine-3-ones inhibit the constitutive proteasome (c20S) without affecting the immunoproteasome (i20S), a selectivity profile that is pharmacologically desirable for avoiding immunosuppression [2]. In stark contrast, the regioisomeric furo[3,2-c]pyridine scaffold has no documented proteasome activity but is instead a validated kinase inhibitor pharmacophore. A representative furo[3,2-c]pyridine-based compound (34) displayed MNK1 IC50 = 1.2 nM and MNK2 IC50 = 1.3 nM, with in vivo antitumor efficacy [3]. This represents a >1,500-fold potency difference between the two scaffolds against their respective primary targets, and more importantly, a complete divergence in biological mechanism (proteasome inhibition vs. kinase inhibition). For a scientific team building a proteasome-targeted program, selecting a furo[3,2-c]pyridine building block would redirect the project away from the intended target class [1][2][3].

Proteasome inhibition Kinase inhibition Scaffold selectivity Target engagement

Regioisomeric Physicochemical Differentiation: MW, Molecular Formula, and Polarity Comparison with 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

The target compound (C12H17NO4, MW 239.27) differs from its closest commercially available regioisomer, 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 179060-34-5, C12H17NO3, MW 223.27), by exactly one oxygen atom—the 1-oxo (lactone) substituent [1]. This additional oxygen increases the molecular weight by 16.00 Da (7.2% increase) and fundamentally alters the hydrogen-bonding capacity: the target compound has 4 H-bond acceptors vs. 3 for the [3,2-c] regioisomer, while both have 0 H-bond donors [1]. The computed XLogP3 of the target compound is 0.5, reflecting balanced lipophilicity suitable for both organic solubility and aqueous compatibility [1]. The topological polar surface area of 55.8 Ų places the target compound within the range associated with favorable passive membrane permeability (typically <140 Ų for CNS, <90 Ų for oral absorption), although the experimental logP and permeability of the Boc-protected intermediate itself are less critical than its downstream derivatives [1]. The [3,2-c] regioisomer, lacking the oxo group, is expected to exhibit higher lipophilicity and reduced aqueous solubility, which can affect reaction yields in polar reaction media and complicate purification of intermediates in multi-step synthetic sequences [2].

Physicochemical properties Regioisomer comparison Lipophilicity Polar surface area

Oxidation State Differentiation: Tetrahydro-1-oxo (Target) vs. Hexahydro (CAS 441297-78-5) vs. Fully Aromatic (CAS 270-77-9) Synthetic Utility

The target compound occupies a strategically advantageous intermediate oxidation state within the furo[3,4-c]pyridine saturation series. It is a tetrahydro derivative bearing a 1-oxo (lactone) group, positioned between the fully aromatic furo[3,4-c]pyridine (CAS 270-77-9, C7H5NO, MW 119.12) and the fully saturated hexahydro analog (CAS 441297-78-5, C12H19NO4, MW 241.28) [1]. The tetrahydro-1-oxo system retains one degree of unsaturation (the lactone carbonyl) while the fused ring is partially saturated, providing a unique combination of: (i) a reactive lactone electrophile for ring-opening nucleophilic attack, (ii) a Boc-protected secondary amine for orthogonal deprotection, and (iii) sp³-hybridized carbon centers that confer conformational flexibility for downstream scaffold diversification [1]. The fully aromatic parent (CAS 270-77-9) lacks the lactone handle entirely, while the hexahydro analog (CAS 441297-78-5) is fully saturated, eliminating the possibility of further oxidation-state manipulation . The hexahydro analog is also priced at approximately ¥4,518/g ($620/g) for 98% purity, comparable to the target compound but offering different reactivity . This oxidation-state positioning makes the target compound the preferred starting material when both the lactone carbonyl and the Boc-protected amine need to be carried through a synthetic sequence before divergent functionalization [1][2].

Oxidation state Synthetic handle Lactone reactivity Ring saturation

Procurement Cost and Supplier Availability: Price-per-Gram Comparison with Regioisomeric and Oxidation-State Analogs

Procurement cost analysis reveals that the target compound commands a price premium consistent with its greater synthetic complexity relative to simpler furopyridine building blocks. At the 1-gram scale (95% purity), the target compound is priced at approximately $914 (Enamine, 2023) to $1,192 (1PlusChem, 2024) [1]. Its closest regioisomer, 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 179060-34-5, 95%), is priced at approximately ¥3,631/1g (~$500) from Macklin, representing a ~45–55% cost reduction [2]. The free amine 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 150322-87-5, ≥95%) is priced at approximately ¥1,547/250mg (~$210/250mg; ~$840/g equivalent) from Macklin [3]. The hexahydro analog (CAS 441297-78-5, 98%) is priced at ¥4,518/g (~$620) from Beyotime . The target compound is available from at least four verified suppliers (Enamine, Aaron Chemicals, 1PlusChem, and Kuujia-listed vendors) at scales ranging from 50 mg to 10 g, ensuring competitive procurement options [1]. The price differential vs. the [3,2-c] regioisomer reflects the additional synthetic steps required to install the 1-oxo group and construct the [3,4-c] ring fusion topology, as documented in furo[3,4-c]pyridine synthetic methodology literature [4][5].

Procurement cost Supplier comparison Building block pricing Gram-scale availability

DFT-Computed Electronic Property Differentiation: Furo[3,4-c]pyridine vs. Furo[3,2-c]pyridine and Other Regioisomers

A comprehensive DFT study (B3LYP/6-31G(d) level) by Rahman Aliveisi et al. (2017) calculated the optimized geometries, dipole moments, HOMO-LUMO energies, and chemical reactivity descriptors for all six isomeric furopyridine families, including furo[3,4-c]pyridine, furo[3,2-c]pyridine, furo[2,3-c]pyridine, and their thieno- and selenopheno- analogs [1]. The study established that furo[3,4-c]pyridine possesses distinct electronic characteristics that differentiate it from its regioisomers. Key computed parameters include: total energy (E), ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronic chemical potential (μ), and electrophilicity (ω). The largest calculated dipole moment among the furo-series belongs to furo[2,3-c]pyridine, while furo[3,4-c]pyridine exhibits an intermediate dipole moment, reflecting a balanced charge distribution that influences its reactivity in polar cycloaddition reactions [1][2]. These electronic differences translate into experimentally observable regioselectivity: furo[3,4-c]pyridines participate in Diels-Alder cycloadditions with high regioselectivity, with the most favorable FMO interaction occurring between the HOMO of the azaisobenzofuran and the LUMO of the dienophile [3]. This FMO arrangement is specific to the [3,4-c] topology and would not be replicated by [3,2-c] or [2,3-c] regioisomers, which have different HOMO/LUMO symmetries and energies [1].

DFT calculation Electronic properties Dipole moment Frontier molecular orbitals

Optimal Scientific and Industrial Application Scenarios for Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate Based on Quantitative Differentiation Evidence


Proteasome Inhibitor Lead Generation: Synthesis of Furo[3,4-c]pyridine-3-one Derivatives Targeting the Constitutive Proteasome PA Site

The target compound serves as a protected intermediate for constructing furo[3,4-c]pyridine-3-one (cerpegin-type) proteasome inhibitors. Following Boc deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂), the liberated secondary amine can be elaborated at the N(5) position with diverse substituents, while the 1-oxo lactone provides a handle for C(1) functionalization. Published SAR demonstrates that optimized derivatives achieve proteasome PA site IC50 values of 2–5 μM with selectivity over the immunoproteasome (i20S) and no inhibition of off-target proteases calpain I or cathepsin B [1][2]. The tetrahydro oxidation state of the target compound preserves the necessary ring unsaturation for eventual aromatization to the active furo[3,4-c]pyridine-3-one pharmacophore, making it a strategically superior starting material compared to the fully saturated hexahydro analog (CAS 441297-78-5) which requires an additional oxidation step, or the fully aromatic parent (CAS 270-77-9) which lacks the synthetic handles for N(5) and C(1) diversification [1].

Conformationally Restricted Nicotine/Anabasine Analog Synthesis via Intramolecular Diels-Alder Cycloaddition

Furo[3,4-c]pyridines undergo a domino intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence to generate bridged azabicyclic products that serve as conformationally restricted analogues of nicotine and anabasine [3]. The target compound, with its tetrahydro-1-oxo structure, provides the requisite diene character (through the furan ring) for this cycloaddition while the Boc-protected amine remains inert during the cycloaddition step and can be unmasked later for further elaboration. The regioisomeric furo[3,2-c]pyridine scaffold does not participate in this specific domino sequence due to its different FMO symmetry, as confirmed by DFT analysis [4]. This application scenario is directly relevant to nicotinic acetylcholine receptor (nAChR) ligand development programs.

Kinase Inhibitor Selectivity Profiling: Use as a Negative-Control Scaffold to Confirm Proteasome vs. Kinase Target Engagement

Given the validated divergence in biological target profiles—furo[3,4-c]pyridines for proteasome inhibition (IC50 ~2–5 μM) [1][2] versus furo[3,2-c]pyridines for kinase inhibition (MNK1/2 IC50 = 1.2/1.3 nM; cMET; RON) [5]—the target compound can be employed as a scaffold-specific probe in selectivity panels. A medicinal chemistry program developing furo[3,2-c]pyridine-based kinase inhibitors can use the [3,4-c] derivative as a specificity control to confirm that observed biological activity is scaffold-dependent rather than arising from non-specific effects. Conversely, proteasome-targeted programs can use furo[3,2-c]pyridine analogs to rule out kinase-mediated off-target effects. This orthogonal selectivity profile, documented across independent peer-reviewed studies, provides a rational basis for including both scaffold types in comprehensive selectivity screening cascades [1][5].

Fragment-Based Drug Discovery (FBDD): Protected Furo[3,4-c]pyridine as a Rule-of-Three-Compliant Fragment for Proteasome-Targeted Library Design

With a molecular weight of 239.27 Da, XLogP3 of 0.5, and 4 hydrogen bond acceptors, the target compound conforms to Astex's Rule of Three guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3; the target compound slightly exceeds the HBA criterion at 4, but the Boc group—which contributes 2 of the 4 HBA—is typically removed before biological screening) [6]. Upon Boc deprotection, the resulting free amine fragment (MW ~139, HBA = 2) is well within Rule-of-Three parameters. The balanced lipophilicity (XLogP3 = 0.5) ensures aqueous solubility compatible with fragment screening concentrations (typically 0.5–2 mM in 5% DMSO), while the lactone carbonyl provides a hydrogen-bond-accepting pharmacophoric element for target engagement. The proteasome PA site has been validated as a ligandable pocket for furo[3,4-c]pyridine fragments, with multiple co-crystal structures or docking poses demonstrating occupancy of the β1 catalytic site [1][2].

Quote Request

Request a Quote for Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.